molecular formula C7H9NO2 B12287488 2-Methoxy-4-methylpyridin-3-ol

2-Methoxy-4-methylpyridin-3-ol

Cat. No.: B12287488
M. Wt: 139.15 g/mol
InChI Key: OMWGSDWZCXTTFO-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylpyridin-3-ol can be achieved through several methods. One common approach involves the methylation of 2-methoxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves continuous flow synthesis techniques. For example, the α-methylation of pyridines using a flow system with a packed column of Raney nickel as a catalyst has been reported . This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different pyridine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .

Scientific Research Applications

2-Methoxy-4-methylpyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-methylpyridin-4-ol
  • 2-Methoxy-5-methylpyridin-3-ol
  • 4-Methoxy-2-methylpyridin-3-ol

Uniqueness

2-Methoxy-4-methylpyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-methoxy-4-methylpyridin-3-ol

InChI

InChI=1S/C7H9NO2/c1-5-3-4-8-7(10-2)6(5)9/h3-4,9H,1-2H3

InChI Key

OMWGSDWZCXTTFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)OC)O

Origin of Product

United States

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